molecular formula C9H14N4 B14162992 5-(3-Methylpiperazin-1-YL)pyrimidine

5-(3-Methylpiperazin-1-YL)pyrimidine

Cat. No.: B14162992
M. Wt: 178.23 g/mol
InChI Key: MLODHOOXKWLUKM-UHFFFAOYSA-N
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Description

5-(3-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpiperazin-1-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine with 3-methylpiperazine. One common method includes the reaction of 5-bromo-2-chloropyrimidine with 3-methylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the functional groups present .

Scientific Research Applications

5-(3-Methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methylpiperazin-1-yl)pyrimidine largely depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: Similar in structure but with a furyl group instead of a methyl group.

    7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine: Contains a pyrazolo[1,5-a]pyrimidine core with similar substituents.

Uniqueness

5-(3-Methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-(3-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C9H14N4/c1-8-6-13(3-2-12-8)9-4-10-7-11-5-9/h4-5,7-8,12H,2-3,6H2,1H3

InChI Key

MLODHOOXKWLUKM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CN=CN=C2

Origin of Product

United States

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